molecular formula C7H4Br2N2S B1601556 4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole CAS No. 2255-79-0

4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole

Cat. No. B1601556
CAS RN: 2255-79-0
M. Wt: 308 g/mol
InChI Key: IYRMTTBJJGMXER-UHFFFAOYSA-N
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Description

4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is a thiadiazole derivative and has been studied for its potential use in various fields such as material science, organic electronics, and medicinal chemistry.

Scientific Research Applications

Synthesis of Low Bandgap Materials

4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole is utilized in the synthesis of low bandgap materials. This compound serves as a precursor in palladium-catalyzed coupling reactions to produce materials with desirable electronic properties, making it useful in various electronic applications (Tam et al., 2010). Similarly, this compound is synthesized for use in donor-acceptor type polymers, which are significant in the field of material science, particularly in developing new electronic materials (Sun et al., 2012).

properties

IUPAC Name

4,7-dibromo-5-methyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2S/c1-3-2-4(8)6-7(5(3)9)11-12-10-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRMTTBJJGMXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480015
Record name 4,7-Dibromo-5-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole

CAS RN

2255-79-0
Record name 4,7-Dibromo-5-methyl-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2255-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dibromo-5-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Raja, S Luo, CY Hsiow, SP Rwei, L Wang - Polymers, 2017 - mdpi.com
Novel two-dimensional conjugated copolymer, abbreviated as PDTBSeVTT-2TF, containing electron-deficient 4,7-di(thiophen-2-yl)benzo[c][1,2,5]selenodiazole (DTBSe) unit, …
Number of citations: 4 www.mdpi.com
SH Wang, R Raja, SW Yu, RJ Jeng, JC Chen… - European Polymer …, 2020 - Elsevier
We designed and synthesized a novel series of two-dimensional (2D) conjugated polymers (P1-2T, P2-2T2F and P3-4T2F) containing 2,2′-bithiophene (2T) and 3,3′-difluoro-2,2′-…
Number of citations: 2 www.sciencedirect.com
A Pathak, KR Justin Thomas, M Singh… - The Journal of Organic …, 2017 - ACS Publications
New benzothiadiazole-based materials containing methyl substitution are prepared and characterized as promising green/yellowish green emitters for electroluminescent applications. …
Number of citations: 37 pubs.acs.org
Q Zhang, J Zhang, H Zuo, C Wang, Y Shen - Tetrahedron, 2016 - Elsevier
A chemical sensor containing triphenylamine and benzothiadiazole for cyanide anions detection was designed and synthesized, whose structural feature is a donor-acceptor-donor (…
Number of citations: 68 www.sciencedirect.com
Q Zhang, J Zhang, H Zuo, C Wang, Y Shen - Tetrahedron, 2017 - Elsevier
A novel near infrared ratiometric fluorescent chemosensor based on triphenylamine, thiophene and benzothiadiazole has been developed. The emission wavelength of sensor DTPAT-…
Number of citations: 8 www.sciencedirect.com

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